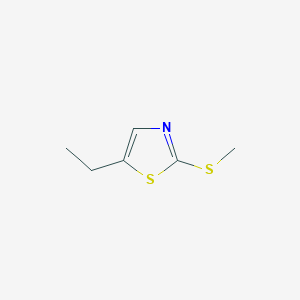
5-ethyl-2-(methylthio)Thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-(methylthio)Thiazole is a useful research compound. Its molecular formula is C6H9NS2 and its molecular weight is 159.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that 5-ethyl-2-(methylthio)thiazole exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in vitro against both bacteria and fungi, suggesting potential for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In one study, thiazole derivatives similar to this compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated low minimum inhibitory concentration (MIC) values, highlighting their potential as anti-tubercular agents. The following table summarizes the antimicrobial activity:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | < 0.5 |
| Similar Thiazole Derivative | S. aureus | 0.98 |
| Similar Thiazole Derivative | E. coli | 1.5 |
Anticancer Activity
The anticancer properties of this compound have been highlighted in various studies, where it has been observed to induce apoptosis in cancer cell lines. This suggests its potential as a therapeutic agent for cancer treatment.
Case Study: Induction of Apoptosis
In assays involving human colon cancer cell lines (DLD1), treatment with this compound resulted in increased mitotic spindle multipolarity, indicating its ability to disrupt normal cell division processes. The following table presents cytotoxicity data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | DLD1 (Colon Cancer) | 15 |
| Methyl 2-amino-5-benzylthiazole | Various Cancer Lines | <6.79 |
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects
A recent study evaluated the cytotoxic effects of thiazole derivatives on cancer cells and found that certain compounds exhibited potent inhibition of cell viability, with IC50 values indicating effective cytotoxicity.
Propiedades
Número CAS |
196500-11-5 |
|---|---|
Fórmula molecular |
C6H9NS2 |
Peso molecular |
159.3 g/mol |
Nombre IUPAC |
5-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |
Clave InChI |
QTTVADZTRGEBEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)SC |
SMILES canónico |
CCC1=CN=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















